molecular formula C7H12O B12650303 (S)-4-Methylhex-5-enal CAS No. 93904-58-6

(S)-4-Methylhex-5-enal

Cat. No.: B12650303
CAS No.: 93904-58-6
M. Wt: 112.17 g/mol
InChI Key: ONNBZNJCHJAMQS-SSDOTTSWSA-N
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Description

(S)-4-Methylhex-5-enal is an organic compound with the molecular formula C7H12O. It is a chiral aldehyde, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-4-Methylhex-5-enal can be synthesized through several methods. One common approach involves the asymmetric reduction of 4-methylhex-5-en-2-one using a chiral catalyst. This method ensures the production of the (S)-enantiomer with high enantiomeric purity. The reaction typically requires a hydrogen source, such as hydrogen gas, and a chiral catalyst, such as a rhodium or ruthenium complex.

Industrial Production Methods

In an industrial setting, this compound can be produced through large-scale asymmetric hydrogenation processes. These processes utilize high-pressure hydrogen gas and advanced chiral catalysts to achieve efficient and cost-effective production. The reaction conditions are carefully controlled to maximize yield and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Methylhex-5-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Grignard reagents (RMgX) in anhydrous ether.

Major Products Formed

    Oxidation: 4-Methylhex-5-enoic acid.

    Reduction: (S)-4-Methylhex-5-en-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-4-Methylhex-5-enal has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its role as a pheromone or signaling molecule in certain organisms.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of chiral drugs.

    Industry: It is used in the production of fragrances and flavors due to its pleasant odor.

Mechanism of Action

The mechanism of action of (S)-4-Methylhex-5-enal depends on its specific application. In chemical reactions, its reactivity is primarily due to the presence of the aldehyde group, which can undergo nucleophilic addition and oxidation-reduction reactions. In biological systems, it may interact with specific receptors or enzymes, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

(S)-4-Methylhex-5-enal can be compared with other similar compounds, such as:

    ®-4-Methylhex-5-enal: The enantiomer of this compound, which has different optical activity and potentially different biological effects.

    4-Methylhex-5-en-2-one: A ketone with a similar structure but different reactivity due to the presence of a carbonyl group instead of an aldehyde group.

    4-Methylhexanoic acid: The fully oxidized form of this compound, which has different chemical properties and applications.

The uniqueness of this compound lies in its chiral nature and the presence of both an alkene and an aldehyde functional group, making it a versatile compound in various chemical and biological applications.

Properties

CAS No.

93904-58-6

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

(4S)-4-methylhex-5-enal

InChI

InChI=1S/C7H12O/c1-3-7(2)5-4-6-8/h3,6-7H,1,4-5H2,2H3/t7-/m1/s1

InChI Key

ONNBZNJCHJAMQS-SSDOTTSWSA-N

Isomeric SMILES

C[C@@H](CCC=O)C=C

Canonical SMILES

CC(CCC=O)C=C

Origin of Product

United States

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